methyl N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycinate
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Overview
Description
METHYL 2-{[2-(4-CHLOROPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(4-CHLOROPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE typically involves multiple steps, starting with the formation of the quinoline core. Common synthetic routes include the Skraup, Doebner-Von Miller, and Friedlander syntheses . These methods often involve the condensation of aniline derivatives with ketones or aldehydes under acidic conditions, followed by cyclization.
For the specific synthesis of METHYL 2-{[2-(4-CHLOROPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE, the following steps are generally followed:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-chlorophenyl group: This step involves the electrophilic substitution of the quinoline core with a 4-chlorophenyl group.
Esterification: The final step involves the esterification of the formamidoquinoline derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2-(4-CHLOROPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
METHYL 2-{[2-(4-CHLOROPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(4-CHLOROPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, leading to the inhibition of DNA synthesis and cell division. This makes it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Uniqueness
METHYL 2-{[2-(4-CHLOROPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE is unique due to the presence of the 4-chlorophenyl and formamido groups, which enhance its biological activity and specificity. These functional groups allow for more targeted interactions with molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C19H15ClN2O3 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C19H15ClN2O3/c1-25-18(23)11-21-19(24)15-10-17(12-6-8-13(20)9-7-12)22-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,21,24) |
InChI Key |
QIVPBENIDLOZQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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